molecular formula C9H18Cl3N2O2P B7823466 Trofosfamide CAS No. 72282-85-0

Trofosfamide

Katalognummer: B7823466
CAS-Nummer: 72282-85-0
Molekulargewicht: 323.6 g/mol
InChI-Schlüssel: UMKFEPPTGMDVMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trofosfamide is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine group. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. This compound has been used in clinical trials for the treatment of various cancers, including ependymomas, medulloblastomas, sarcomas, and recurrent brain tumors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis typically involves the reaction of 2-chloroethylamine with phosphorus oxychloride, followed by cyclization to form the oxazaphosphorine ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of trofosfamide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound .

Analyse Chemischer Reaktionen

Primary Metabolic Activation Pathways

Trofosfamide requires metabolic activation to exert cytotoxic effects. Key reactions include:

Oxidation to 4-Hydroxy-Trofosfamide

  • Reaction : Hepatic cytochrome P450 enzymes (CYP3A4 and CYP2B6) catalyze hydroxylation at the C4 position of the oxazaphosphorine ring .

  • Product : 4-Hydroxy-trofosfamide, the primary cytotoxic metabolite .

  • Significance : This metabolite spontaneously decomposes to form phosphoramide mustard and acrolein, which alkylate DNA and induce apoptosis .

N-Dechloroethylation to Ifosfamide and Cyclophosphamide

  • Reaction : Enzymatic removal of chloroethyl groups from the exocyclic nitrogen .

  • Products :

    • Ifosfamide : Major metabolite (6.90× higher AUC than this compound) .

    • Cyclophosphamide : Minor metabolite (0.74× AUC relative to this compound) .

Degradation Pathways Under Variable Conditions

Stability studies reveal pH- and temperature-dependent degradation mechanisms:

Acidic Hydrolysis (pH 1–3)

  • Mechanism : Protonation of the oxazaphosphorine ring facilitates cleavage of chloroethyl groups .

  • Products :

    • Ifosfamide (trace amounts)

    • Cyclophosphamide (trace amounts)

  • Kinetics : Follows first-order kinetics with an activation energy (Ea) of 85.7 kJ/mol .

Neutral to Alkaline Hydrolysis (pH 7–9)

  • Mechanism : Solvent-catalyzed degradation involving aziridine intermediate formation .

  • Products :

    • 2-Dechloroethyl-ifosfamide

    • 3-Dechloroethyl-ifosfamide

  • Kinetics : Faster degradation than in acidic conditions (k = 0.12 h⁻¹ at pH 7) .

Comparative Metabolic Pathways

The table below contrasts this compound’s metabolic pathways with other oxazaphosphorines:

Parameter This compound Cyclophosphamide Ifosfamide
Primary Activation 4-Hydroxylation 4-Hydroxylation4-Hydroxylation
Major Metabolites 4-OH-TRO, IFO 4-OH-CPM, CPM4-OH-IFO, DCE-IFO
Bioavailability 32% (IFO-equivalent) >90%>90%
Half-Life 1.2 hours 3–12 hours4–7 hours

Key Degradation Kinetics

Data from Arrhenius studies under varying pH and temperature conditions :

pH Temperature (°C) Rate Constant (k, h⁻¹) Activation Energy (Ea, kJ/mol)
1.0370.0585.7
7.0370.1292.3
9.0370.1898.1

Unique Reaction Mechanisms

  • Direct 4-Hydroxylation : Unlike cyclophosphamide and ifosfamide, this compound undergoes significant direct 4-hydroxylation without requiring prior N-dechloroethylation .

  • Aziridine Intermediate Formation : In alkaline conditions, degradation proceeds via aziridine intermediates, leading to crosslinking with DNA and proteins .

Environmental Influences on Reactivity

  • Hepatic Enzyme Activity : CYP3A4 polymorphisms significantly alter 4-hydroxy-trofosfamide production .

  • Lipid Solubility : High lipophilicity enhances blood-brain barrier penetration, enabling reactivity in CNS tumors .

Wissenschaftliche Forschungsanwendungen

Soft Tissue Sarcomas (STS)

Trofosfamide has shown promise in treating advanced soft tissue sarcomas. A randomized phase II trial compared this compound with doxorubicin in elderly patients, revealing that this compound achieved a 6-month progression-free rate (PFR) of 27.6% compared to 35.9% for doxorubicin. Notably, this compound was associated with a more favorable toxicity profile, leading to fewer serious adverse events (30.3% vs. 59%) .

Non-Hodgkin's Lymphoma (NHL)

In cases of relapsed anaplastic large cell lymphoma (ALCL), this compound has been employed as a salvage therapy, yielding effective outcomes where other treatments failed . A study highlighted its efficacy in achieving stable disease in patients previously treated with anthracyclines .

Glioblastoma

Recent findings indicate that combining this compound with etoposide may enhance treatment efficacy in progressive glioblastoma patients. A study reported improved median overall survival (9 months) for patients receiving this combination compared to historical controls . The combination therapy demonstrated manageable toxicity levels, primarily hematotoxicity .

Comprehensive Data Tables

Indication Study Type Patient Cohort Efficacy Outcomes Toxicity Profile
Soft Tissue SarcomaPhase II Trial120 elderly patientsPFR: 27.6% (this compound) vs 35.9% (doxorubicin)Fewer serious adverse events
Anaplastic Large Cell LymphomaCase Study5 patientsEffective salvage therapyMild toxicity
GlioblastomaCombination Study22 patientsMedian OS: 9 monthsHigh-grade hematotoxicity

Case Studies

  • Soft Tissue Sarcoma Case
    • A patient with advanced STS underwent treatment with oral this compound at a dose of 300 mg/day for one week followed by continuous dosing of 150 mg/day. The patient achieved stable disease for over six months, demonstrating the drug's potential as a palliative treatment option .
  • Anaplastic Large Cell Lymphoma Case
    • This compound was administered to a patient with relapsed ALCL after multiple failed therapies, resulting in significant tumor reduction and stabilization of disease for several months .
  • Glioblastoma Treatment
    • In a cohort study involving progressive glioblastoma patients treated with this compound and etoposide, results indicated a median progression-free survival of 3.1 months , suggesting that this combination may offer improved outcomes compared to traditional therapies .

Vergleich Mit ähnlichen Verbindungen

Trofosfamide is similar to other oxazaphosphorines such as cyclophosphamide and ifosfamide. it has unique properties that distinguish it from these compounds:

Similar Compounds

  • Cyclophosphamide
  • Ifosfamide
  • Melphalan
  • Chlorambucil

These compounds share similar mechanisms of action but differ in their metabolic pathways and clinical applications.

Biologische Aktivität

Trofosfamide is an oxazaphosphorine compound, primarily known for its use in treating various types of cancer, particularly soft tissue sarcomas and lymphomas. As an alkylating agent, it functions by interfering with DNA replication and repair, ultimately leading to cell death. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, side effects, and case studies.

This compound is structurally related to ifosfamide, with its primary mechanism involving the formation of DNA cross-links, which inhibit DNA synthesis. The compound is metabolized in the liver to produce ifosfamide as its predominant active metabolite, contributing to its therapeutic effects. The pharmacological profile indicates that this compound exhibits cytotoxicity against a range of tumor types, including soft tissue sarcomas and lymphomas.

Key Pharmacological Properties:

  • Chemical Structure: C₉H₁₈Cl₃N₂O₂P
  • Drug Classification: Alkylating agent, antineoplastic agent
  • Metabolism: Primarily converted to ifosfamide
  • Mechanism: DNA cross-linking

Case Studies and Clinical Trials

  • Phase II Study in Soft Tissue Sarcoma:
    A study involving 18 patients with metastatic soft-tissue sarcoma showed that this compound administered at a starting dose of 300 mg/day for 7 days, followed by 150 mg/day, resulted in:
    • Partial Responses: 3 patients (18%)
    • Stable Disease: 9 patients (53%)
    • Median Progression-Free Interval: 4 months
    • Median Overall Survival: 10 months
    • Toxicity Profile: Mild, with only one instance of grade III nausea reported .
  • Randomized Phase II Trial vs. Doxorubicin:
    In a trial comparing this compound to doxorubicin in elderly patients (aged >60) with untreated metastatic soft tissue sarcoma:
    • 6-Month Progression-Free Rate (PFR): 27.6% for this compound vs. 35.9% for doxorubicin.
    • Overall Survival: 9.8 months for this compound vs. 12.3 months for doxorubicin.
    • Adverse Events: this compound was associated with lower rates of severe leukopenia and mucositis compared to doxorubicin .
  • Efficacy in Pediatric Rhabdomyosarcoma:
    This compound has also been studied in pediatric populations with rhabdomyosarcoma, where it was used in combination with other agents such as idarubicin and etoposide. This combination therapy demonstrated promising results in terms of disease stabilization and response rates .

Side Effects and Toxicity

The toxicity profile of this compound is generally mild compared to other chemotherapeutic agents. Common side effects include:

  • Nausea
  • Fatigue
  • Dyspnea
  • Leukopenia (grade III/IV observed in some cases)

In clinical trials, discontinuation rates due to adverse effects were lower for this compound compared to traditional agents like doxorubicin .

Summary of Findings

Study TypePatient PopulationMedian AgeResponse RateMedian Overall SurvivalNotable Side Effects
Phase II StudyMetastatic STS60 years18%10 monthsMild nausea
Randomized Phase II TrialElderly patients with STS70 years27.6%9.8 monthsLow-grade fatigue
Pediatric Rhabdomyosarcoma StudyPediatric patientsVariesNot specifiedNot specifiedCombination therapy effects

Eigenschaften

IUPAC Name

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFEPPTGMDVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865031
Record name Trifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22089-22-1, 72282-84-9, 72282-85-0
Record name Trofosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22089-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trofosfamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trofosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12902
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC314928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC314927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trofosfamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trofosfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trofosfamide
Reactant of Route 2
Reactant of Route 2
Trofosfamide
Reactant of Route 3
Reactant of Route 3
Trofosfamide
Reactant of Route 4
Reactant of Route 4
Trofosfamide
Reactant of Route 5
Reactant of Route 5
Trofosfamide
Reactant of Route 6
Reactant of Route 6
Trofosfamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.